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molecular formula C9H6ClNO2S2 B8308741 5-Pyridin-4-yl-thiophene-2-sulfonyl chloride

5-Pyridin-4-yl-thiophene-2-sulfonyl chloride

Cat. No. B8308741
M. Wt: 259.7 g/mol
InChI Key: MVYNCTBWTVTXAS-UHFFFAOYSA-N
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Patent
US06333324B1

Procedure details

Chlorosulfonic acid (1.4 ml) was added to 2-(4-pyridyl)thiophene (500 mg) at 0° C. and the mixture was stirred for 5 days at room temperature. Ice-water was carefully added to this mixture at 0° C. to decompose excess reagent. This solution was poured into saturated aqueous NaHCO3 solution (ca. pH 7) and extracted with AcOEt (20 ml×3). The combined organic layer was washed with brine, and dried over MgSO4. After 4N HCl-AcOEt (10 ml) was added to the solution, the solvent was removed in vacuo to give 300 mg of 5-(4-pyridyl)-thiophenesulfonyl chloride as a white solid (yield 32.7%).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N:6]1[CH:11]=[CH:10][C:9]([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)=[CH:8][CH:7]=1.C([O-])(O)=O.[Na+]>>[N:6]1[CH:11]=[CH:10][C:9]([C:12]2[S:13][C:14]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:15][CH:16]=2)=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C=1SC=CC1
Step Two
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (20 ml×3)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
ADDITION
Type
ADDITION
Details
After 4N HCl-AcOEt (10 ml) was added to the solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(S1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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